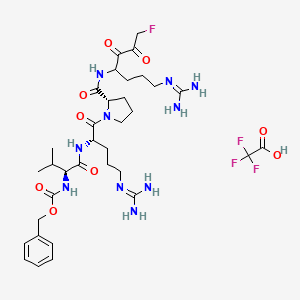
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate precursor such as a halogenated ethane reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of (S)-1-(3-Bromophenyl)ethane-1,2-diamine may involve large-scale bromination and subsequent amine introduction using continuous flow reactors to ensure efficient and controlled reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Bromophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl ethane-1,2-diamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl ethane-1,2-diamine derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(3-Iodophenyl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence its reactivity and binding affinity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
Clave InChI |
SWWWAQPDPMNNLH-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)[C@@H](CN)N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


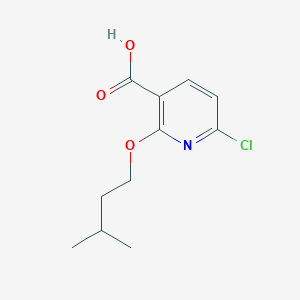
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)
![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
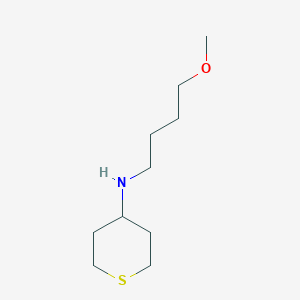
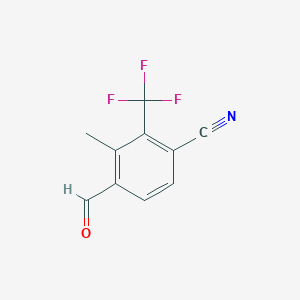
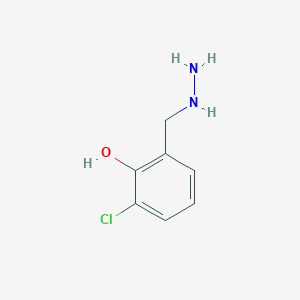
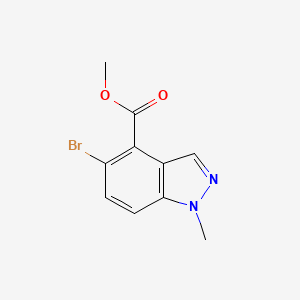
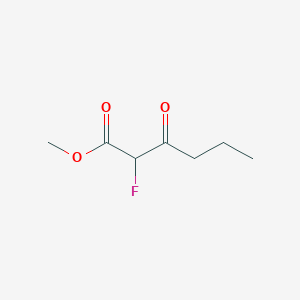
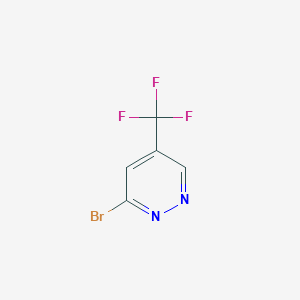
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
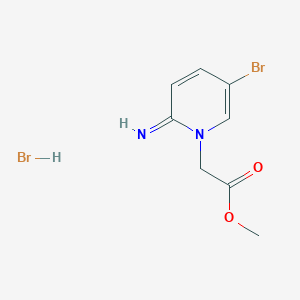
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
